molecular formula C12H16CaO14+2 B11815807 calcium;2-hydroxypropane-1,2,3-tricarboxylic acid

calcium;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B11815807
M. Wt: 424.32 g/mol
InChI Key: OWFJMGQSOHDIPP-UHFFFAOYSA-N
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Description

Calcium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as calcium citrate, is a calcium salt of citric acid. It is widely used in the food and pharmaceutical industries due to its high bioavailability and solubility. Citric acid, or 2-hydroxypropane-1,2,3-tricarboxylic acid, is a natural compound found in citrus fruits and is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for cellular respiration in all aerobic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium citrate can be synthesized by reacting citric acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous solution at room temperature. The general reaction is as follows:

C6H8O7+CaCO3Ca(C6H5O7)2+H2O+CO2\text{C}_6\text{H}_8\text{O}_7 + \text{CaCO}_3 \rightarrow \text{Ca(C}_6\text{H}_5\text{O}_7)_2 + \text{H}_2\text{O} + \text{CO}_2 C6​H8​O7​+CaCO3​→Ca(C6​H5​O7​)2​+H2​O+CO2​

Industrial Production Methods

Industrial production of calcium citrate involves the fermentation of carbohydrates by Aspergillus niger to produce citric acid, which is then neutralized with calcium carbonate or calcium hydroxide to form calcium citrate. The product is then filtered, washed, and dried to obtain the final crystalline form .

Chemical Reactions Analysis

Types of Reactions

Calcium citrate undergoes various chemical reactions, including:

    Dehydration: Heating calcium citrate can lead to the loss of water molecules.

    Decarboxylation: Under certain conditions, calcium citrate can lose carbon dioxide molecules.

    Complexation: Calcium citrate can form complexes with metal ions.

Common Reagents and Conditions

    Oxidizing Agents: Calcium citrate can react with oxidizing agents, leading to the formation of oxalates and acetates.

    Reducing Agents: It can be reduced to form simpler organic acids.

    Acids and Bases: Reacts with strong acids and bases to form various salts and esters.

Major Products

Scientific Research Applications

Calcium citrate has numerous applications in scientific research:

    Chemistry: Used as a buffering agent and a chelating agent in various chemical reactions.

    Biology: Plays a role in cellular metabolism and is used in studies related to the citric acid cycle.

    Medicine: Commonly used as a dietary supplement to prevent and treat calcium deficiencies. It is also used in the formulation of various pharmaceuticals.

    Industry: Utilized in the food industry as a preservative and flavoring agent. .

Mechanism of Action

Calcium citrate exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the conversion of acetyl-CoA to carbon dioxide and water, releasing energy in the process. The calcium ions released from calcium citrate play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and blood clotting .

Comparison with Similar Compounds

Similar Compounds

    Magnesium Citrate: Another citrate salt used as a dietary supplement and laxative.

    Sodium Citrate: Used as an anticoagulant in blood transfusions and as a food additive.

    Potassium Citrate: Used to treat kidney stones and as a food additive.

Uniqueness

Calcium citrate is unique due to its high bioavailability and solubility compared to other calcium salts. It is less likely to cause gastrointestinal discomfort and can be taken with or without food, making it a preferred choice for calcium supplementation .

Properties

Molecular Formula

C12H16CaO14+2

Molecular Weight

424.32 g/mol

IUPAC Name

calcium;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2

InChI Key

OWFJMGQSOHDIPP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2]

Origin of Product

United States

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